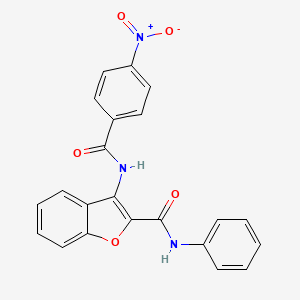
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone is a synthetic organic compound that belongs to the class of isoxazole derivatives. Isoxazole compounds are known for their diverse biological activities and have been studied for their potential therapeutic applications. This compound, in particular, features a unique combination of an isoxazole ring and an indoline moiety, which may contribute to its distinct chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a β-keto ester or a β-diketone, with hydroxylamine.
Attachment of the 3,4-Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group can be introduced through a substitution reaction, often using a halogenated derivative of the phenyl group.
Formation of the Indoline Moiety: The indoline moiety can be synthesized through a cyclization reaction involving an aniline derivative and a suitable carbonyl compound.
Coupling of the Isoxazole and Indoline Moieties: The final step involves coupling the isoxazole and indoline moieties through a condensation reaction, often using a suitable coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment, purification techniques such as chromatography, and rigorous quality control measures.
化学反应分析
Types of Reactions
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenated derivatives and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated or hydrogenated derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: The compound may be used in the development of new materials or as a reagent in industrial processes.
作用机制
The mechanism of action of 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone would depend on its specific biological activity. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through experimental studies.
相似化合物的比较
Similar Compounds
2-(5-Phenylisoxazol-3-yl)-1-(indolin-1-yl)ethanone: Similar structure but lacks the 3,4-dimethoxy groups.
2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(pyrrolidin-1-yl)ethanone: Similar structure but with a pyrrolidine moiety instead of indoline.
Uniqueness
The presence of both the 3,4-dimethoxyphenyl group and the indoline moiety in 2-(5-(3,4-Dimethoxyphenyl)isoxazol-3-yl)-1-(indolin-1-yl)ethanone may confer unique chemical and biological properties compared to similar compounds. These structural features may influence the compound’s reactivity, stability, and biological activity.
属性
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4/c1-25-18-8-7-15(11-20(18)26-2)19-12-16(22-27-19)13-21(24)23-10-9-14-5-3-4-6-17(14)23/h3-8,11-12H,9-10,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEVJEDYIUZJDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)N3CCC4=CC=CC=C43)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]oxane-2-carboxamide](/img/structure/B2471379.png)




methanone](/img/structure/B2471387.png)
![tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate](/img/structure/B2471388.png)
![2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2471389.png)



![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,5-dimethoxybenzamide](/img/structure/B2471395.png)
![4-[(Pyridin-3-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B2471396.png)

